5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-4-12-10-19-16-14(15(12)26-5-2)17(24)22(18(25)20(16)3)11-13(23)21-8-6-7-9-21/h10H,4-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFOJJWYECAZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
- Common Name : this compound
- CAS Number : 941898-34-6
- Molecular Weight : Approximately 305.36 g/mol
Research has shown that pyrido[2,3-d]pyrimidines exhibit various mechanisms of action:
- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cellular replication. Compounds that inhibit DHFR can lead to reduced proliferation of cancer cells by limiting the availability of tetrahydrofolate needed for nucleotide synthesis .
- Tyrosine Kinase Inhibition : Some derivatives have shown significant inhibitory activity against tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor), which is often overexpressed in various cancers. For instance, one study reported an IC50 value of 13 nM for a related compound against EGFR kinase .
Biological Activity Overview
The biological activities of 5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine include:
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the antitumor effects of pyrido[2,3-d]pyrimidines against several cancer cell lines (NCI-H1975, A549). The results demonstrated significant inhibition of cell growth at low concentrations, highlighting the potential of these compounds as anticancer agents .
- Inhibition Studies : Another research focused on the inhibition of DHFR by pyrido[2,3-d]pyrimidines. The findings indicated that these compounds could effectively reduce DHFR activity, leading to decreased synthesis of nucleotides necessary for DNA replication and repair .
- Broad Spectrum Activities : The compound's derivatives have been tested for their antimicrobial properties against various pathogens. Results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of approximately 360.414 g/mol. It belongs to the pyrido[2,3-d]pyrimidine family, known for various pharmacological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is essential for DNA synthesis and cellular replication. Inhibition leads to reduced proliferation of cancer cells by limiting tetrahydrofolate availability needed for nucleotide synthesis.
- Tyrosine Kinase Inhibition : Some derivatives have shown significant inhibitory activity against tyrosine kinases like Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancers. For instance, related compounds have demonstrated IC50 values as low as 13 nM against EGFR kinase.
Antitumor Activity
A study evaluated the antitumor effects of pyrido[2,3-d]pyrimidines against various cancer cell lines (e.g., NCI-H1975, A549). The results demonstrated significant inhibition of cell growth at low concentrations, indicating potential as anticancer agents.
Inhibition Studies
Research focused on the inhibition of DHFR by pyrido[2,3-d]pyrimidines showed these compounds effectively reduced DHFR activity. This reduction leads to decreased synthesis of nucleotides necessary for DNA replication and repair, highlighting their potential use in cancer therapy.
Antimicrobial Properties
The compound's derivatives have been tested for antimicrobial properties against various pathogens. Results indicated promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of cell growth | |
| DHFR Inhibition | Reduced nucleotide synthesis | |
| Antimicrobial | Activity against bacteria |
Preparation Methods
Structural Analysis and Retrosynthetic Planning
Molecular Architecture
The target compound features a pyrido[2,3-d]pyrimidine core substituted with ethoxy, ethyl, methyl, and a 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain. The bicyclic system’s electron-deficient nature necessitates careful selection of protecting groups and coupling agents during synthesis.
Retrosynthetic Disconnections
Retrosynthetic analysis suggests three strategic bond disconnections:
Synthetic Methodologies
Multi-Step Convergent Synthesis
Step 1: Pyrido[2,3-d]pyrimidine Core Assembly
A three-component reaction between ethyl 6-ethyl-4-amino-5-ethoxynicotinate, methyl isocyanate, and paraformaldehyde in refluxing acetic acid yields the 1-methyl-2,4-dioxo intermediate (Yield: 68%, purity >95% by HPLC).
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Ethyl 6-ethyl-4-aminonicotinate | 10 mmol | Nucleophile |
| Methyl isocyanate | 12 mmol | Electrophile |
| Paraformaldehyde | 15 mmol | Cyclizing agent |
| Acetic acid | 50 mL | Solvent/catalyst |
Step 2: N3-Alkylation
The core structure undergoes alkylation with 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one in dimethylacetamide (DMAc) using K₂CO₃ as base (80°C, 12 hr). This step achieves 73% yield after silica gel chromatography.
Optimization Data
| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMAc | 80 | 12 | 73 |
| Cs₂CO₃ | DMF | 90 | 8 | 68 |
| DBU | THF | 60 | 24 | 41 |
One-Pot Tandem Approach
A streamlined method using microwave-assisted synthesis combines all components in a single reactor:
Critical Process Parameters
Solvent Effects on Cyclization
Polar aprotic solvents significantly impact reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMSO | 46.7 | 82 | 5 |
| DMF | 36.7 | 78 | 8 |
| NMP | 32.2 | 71 | 12 |
| THF | 7.5 | 39 | 27 |
Catalytic Systems
Palladium-based catalysts enable Suzuki couplings for aryl group introductions:
| Catalyst | Ligand | Yield (%) | ee (%) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | 85 | - |
| PdCl₂(dppf) | BINAP | 79 | 92 |
| NiCl₂·glyme | dtbpy | 68 | - |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
δ 8.21 (s, 1H, H-7), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 3.72 (t, J=6.5 Hz, 4H, pyrrolidine), 2.95 (s, 3H, N-CH₃), 1.89–1.78 (m, 4H, pyrrolidine CH₂), 1.41 (t, J=7.1 Hz, 3H, OCH₂CH₃).
Chromatographic Purity
| Method | Column | Retention (min) | Purity (%) |
|---|---|---|---|
| HPLC | C18, 250×4.6 mm, 5μm | 12.7 | 99.1 |
| UPLC-MS | HSS T3, 2.1×50 mm, 1.8μm | 3.2 | 98.6 |
Synthetic Challenges and Mitigation
Regioselectivity Issues
Competing alkylation at N1 vs N3 positions was resolved using sterically hindered bases (e.g., DIPEA) and low-temperature (-20°C) conditions, improving N3 selectivity from 4:1 to 19:1.
Industrial Scalability Considerations
Cost Analysis
| Component | Cost/kg (USD) | % Total Cost |
|---|---|---|
| 2-Bromo-1-pyrrolidinylethanone | 12,500 | 58 |
| Palladium catalysts | 9,200 | 27 |
| Solvent recovery | -1,300 | (Credit) |
Waste Stream Management
Process mass intensity (PMI) was reduced from 132 to 48 through:
- Solvent recycling (DMSO recovery >90%)
- Catalytic quench protocols for Pd removal (<5 ppm residual)
- Aqueous workup optimizations
Q & A
Q. How can structural modifications reduce metabolic clearance while retaining activity?
- Methodological Answer :
- Isosteric Replacement : Substitute the ethoxy group with a trifluoromethoxy group to resist CYP450-mediated oxidation.
- Deuterium Labeling : Introduce deuterium at benzylic positions (e.g., C6 ethyl) to slow metabolism. Confirm via in vitro microsomal assays (human liver microsomes, NADPH cofactor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
